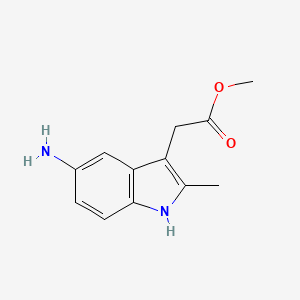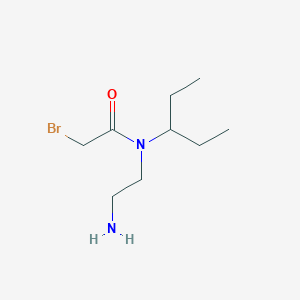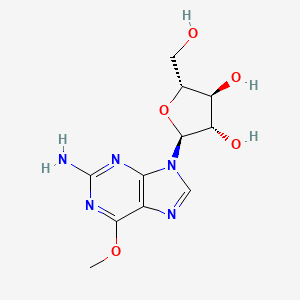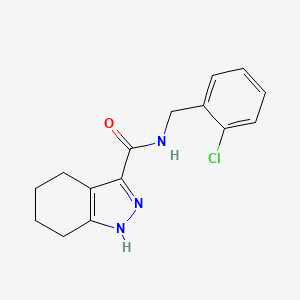
N-(2-chlorobenzyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular compound features a chlorophenyl group attached to the indazole ring system. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole ring system can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chloromethyl group reacts with an indazole derivative.
Carboxamide Formation: The carboxamide group is introduced by reacting the indazole derivative with an amine under suitable conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution at the chlorophenyl group or the indazole ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: The compound is used in the synthesis of other chemical entities and as an intermediate in the production of more complex molecules.
Mécanisme D'action
The mechanism by which N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Indazole-3-carboxamide: Similar structure but without the chlorophenyl group.
2-chlorophenylmethylamine: Similar chlorophenyl group but without the indazole ring.
4,5,6,7-tetrahydro-1H-indazole: Similar indazole core but without the carboxamide group.
Uniqueness: N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of the indazole ring system with the chlorophenyl group and the carboxamide functionality. This combination imparts specific biological and chemical properties that are distinct from those of similar compounds.
Propriétés
Formule moléculaire |
C15H16ClN3O |
|---|---|
Poids moléculaire |
289.76 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c16-12-7-3-1-5-10(12)9-17-15(20)14-11-6-2-4-8-13(11)18-19-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,20)(H,18,19) |
Clé InChI |
LWGZIDXFBKJLEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)C(=O)NCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
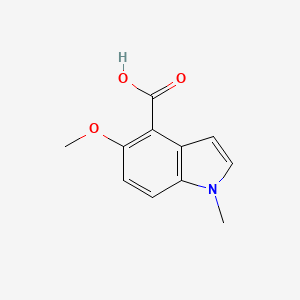
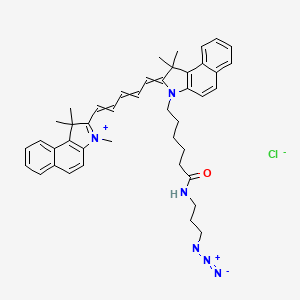
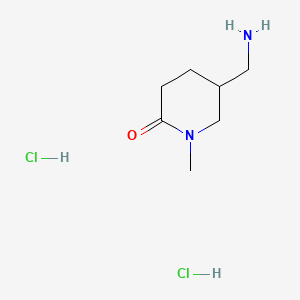
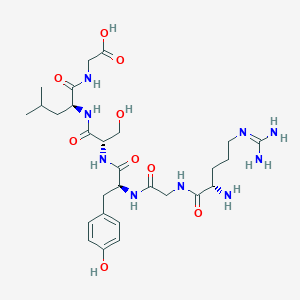
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
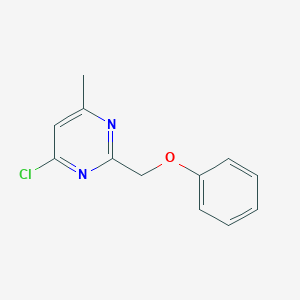
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
